molecular formula C65H108N26O21S2 B227127 Phleomycin G CAS No. 11031-15-5

Phleomycin G

Cat. No. B227127
CAS RN: 11031-15-5
M. Wt: 1653.9 g/mol
InChI Key: JDNKEWBGOHYIEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phleomycin G is a glycopeptide antibiotic that is commonly used in scientific research applications. It is produced by the fungus Streptomyces verticillus and has been found to have potent cytotoxic and antitumor properties. The unique structure of phleomycin G makes it an attractive candidate for use in cancer research, as it can selectively target and kill cancer cells while leaving healthy cells unharmed.

Mechanism of Action

Phleomycin G works by binding to DNA and causing breaks in the double helix structure. This leads to cell death, as the cell is unable to repair the damage caused by the phleomycin G. The mechanism of action of phleomycin G is unique, as it can target cancer cells specifically and leave healthy cells unharmed.
Biochemical and Physiological Effects
The biochemical and physiological effects of phleomycin G are complex and depend on a variety of factors, including the dose and duration of exposure. In general, phleomycin G has been found to cause DNA damage and cell death in a variety of cell types. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using phleomycin G in lab experiments is its ability to selectively target cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, phleomycin G can also be toxic to healthy cells at high doses, which can limit its usefulness in certain experiments.

Future Directions

There are many potential future directions for research on phleomycin G. One area of interest is in developing new formulations of the compound that are more effective at targeting cancer cells. Another potential direction is in studying the long-term effects of phleomycin G exposure on healthy cells, in order to better understand its safety profile. Additionally, phleomycin G may have applications in other areas of research, such as infectious disease and genetic engineering. Overall, phleomycin G is a promising compound with many potential applications in scientific research.

Synthesis Methods

Phleomycin G is typically produced through fermentation of the Streptomyces verticillus fungus. The fermentation process involves growing the fungus in a nutrient-rich medium and then extracting the phleomycin G compound from the resulting culture.

Scientific Research Applications

Phleomycin G has a wide range of applications in scientific research. One of its primary uses is in cancer research, where it is used to study the mechanisms of cancer cell growth and proliferation. Phleomycin G has also been used in genetic research, as it can be used to introduce DNA into cells for gene editing purposes.

properties

CAS RN

11031-15-5

Product Name

Phleomycin G

Molecular Formula

C65H108N26O21S2

Molecular Weight

1653.9 g/mol

IUPAC Name

[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-[4-[[N'-[4-[[N'-[4-(diaminomethylideneamino)butyl]carbamimidoyl]amino]butyl]carbamimidoyl]amino]butylcarbamoyl]-1,3-thiazol-2-yl]-4,5-dihydro-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate

InChI

InChI=1S/C65H108N26O21S2/c1-27-40(88-53(91-51(27)68)32(19-38(67)95)83-20-31(66)52(69)101)57(105)90-42(48(33-21-75-26-84-33)110-61-50(46(99)44(97)36(22-92)109-61)111-60-47(100)49(112-65(74)107)45(98)37(23-93)108-60)58(106)85-29(3)43(96)28(2)54(102)89-41(30(4)94)56(104)77-18-11-39-86-35(25-113-39)59-87-34(24-114-59)55(103)76-12-5-7-14-79-63(72)81-16-9-10-17-82-64(73)80-15-8-6-13-78-62(70)71/h21,24,26,28-32,35-37,41-50,60-61,83,92-94,96-100H,5-20,22-23,25,66H2,1-4H3,(H2,67,95)(H2,69,101)(H2,74,107)(H,75,84)(H,76,103)(H,77,104)(H,85,106)(H,89,102)(H,90,105)(H2,68,88,91)(H4,70,71,78)(H3,72,79,81)(H3,73,80,82)

InChI Key

JDNKEWBGOHYIEH-UHFFFAOYSA-N

SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(CS5)C6=NC(=CS6)C(=O)NCCCCNC(=NCCCCNC(=NCCCCN=C(N)N)N)N)O

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(CS5)C6=NC(=CS6)C(=O)NCCCCNC(=NCCCCNC(=NCCCCN=C(N)N)N)N)O

Origin of Product

United States

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